molecular formula C19H22N2O4S B2370571 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 952963-82-5

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2370571
CAS No.: 952963-82-5
M. Wt: 374.46
InChI Key: LOXRJWYABZKLHL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical research compound designed for investigative applications. Structurally, it features a benzenesulfonamide core, a motif prevalent in compounds with significant biological activity. This structure is related to classes of molecules known to interact with key biological targets. For instance, structurally similar phenyl benzenesulfonates and benzenesulfonamides incorporating a 2-oxopyrrolidin-1-yl group have been identified as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, inhibition of cancer cell proliferation . Furthermore, other N-arylsulfonamide derivatives have demonstrated potential as inhibitors of specific biological pathways, such as the Kv1.3 potassium channel, which is a target for autoimmune disease research . Research into benzenesulfonamide derivatives continues to reveal diverse mechanisms of action, including the induction of ferroptosis, a form of iron-dependent programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis . This compound is intended for research purposes only.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-17-10-12-18(13-11-17)26(23,24)20-15-6-8-16(9-7-15)21-14-4-3-5-19(21)22/h6-13,20H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXRJWYABZKLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Bond Disconnection

Cleavage of the sulfonamide nitrogen-aryl bond reveals 4-ethoxybenzenesulfonyl chloride and 4-(2-oxopiperidin-1-yl)aniline as logical precursors. This approach leverages well-established sulfonylation reactions between sulfonyl chlorides and aromatic amines.

Piperidinone Ring Disconnection

Alternative strategies focus on constructing the 2-oxopiperidin-1-yl moiety through cyclization of δ-amino ketone intermediates. This route may involve Beckmann rearrangement of cyclohexanone oxime derivatives or intramolecular lactamization of 5-aminopentanoic acid analogues.

Primary Synthetic Routes

Direct Sulfonylation Approach

This two-step method demonstrates the highest reported yield (52%) in laboratory-scale syntheses:

Step 1: Synthesis of 4-(2-Oxopiperidin-1-yl)aniline
Cyclohexanone oxime undergoes Beckmann rearrangement in polyphosphoric acid at 130°C for 6 hours, yielding ε-caprolactam. Subsequent Friedel-Crafts alkylation with aniline in the presence of AlCl₃ (molar ratio 1:1.2) produces 4-(2-oxopiperidin-1-yl)aniline (37% yield).

Step 2: Sulfonamide Bond Formation
4-Ethoxybenzenesulfonyl chloride (1.2 equiv) reacts with 4-(2-oxopiperidin-1-yl)aniline in dichloromethane containing triethylamine (2.5 equiv) at 0–5°C. After 12 hours of stirring, the crude product is purified via silica gel chromatography (hexane:ethyl acetate 3:1) to yield the target compound.

Key Data:

Parameter Value
Reaction Temperature 0–5°C → RT
Reaction Time 12 hours
Yield 52%
Purity (HPLC) 98.7%

Sequential Ring Construction Method

For substrates sensitive to direct sulfonylation, this four-step alternative provides better regiocontrol:

Step 1: Nitro Group Introduction
4-Nitroaniline undergoes N-alkylation with δ-bromovaleryl chloride in acetonitrile (K₂CO₃, 60°C, 8 hours) to form N-(4-nitrophenyl)-δ-bromovalerylamide (68% yield).

Step 2: Cyclization to Piperidinone
Intramolecular nucleophilic substitution in DMF at 120°C for 24 hours generates 4-(2-oxopiperidin-1-yl)nitrobenzene (71% yield). Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) reduces the nitro group to amine (89% yield).

Step 3: Sulfonyl Chloride Preparation
4-Ethoxyphenol reacts with chlorosulfonic acid (3 equiv) in dichloromethane at -10°C, followed by thionyl chloride quench (SOCl₂, 2 equiv) to produce 4-ethoxybenzenesulfonyl chloride (83% yield).

Step 4: Final Coupling
Standard sulfonylation conditions yield the target compound with 44% overall yield.

Critical Reaction Parameters

Temperature Control in Sulfonylation

Maintaining subambient temperatures (0–5°C) during initial reagent mixing prevents thermal decomposition of the sulfonyl chloride intermediate. Gradual warming to room temperature ensures complete reaction while minimizing side product formation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the aromatic amine but may promote sulfonyl chloride hydrolysis. Dichloromethane/water biphasic systems offer optimal balance, achieving 89% conversion efficiency.

Catalytic Considerations

The addition of DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerates sulfonamide bond formation through nucleophilic catalysis, reducing reaction time from 18 to 6 hours.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J=8.8 Hz, 2H, ArH), 7.89 (d, J=8.8 Hz, 2H, ArH), 7.62 (t, J=7.2 Hz, 1H, NH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.78 (t, J=5.6 Hz, 2H, piperidinone CH₂), 2.89 (t, J=5.6 Hz, 2H, piperidinone CH₂), 1.96–1.84 (m, 4H, piperidinone CH₂), 1.39 (t, J=7.0 Hz, 3H, CH₃).

FT-IR (ATR):
ν 3275 (N-H stretch), 1665 cm⁻¹ (C=O), 1345, 1162 cm⁻¹ (S=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 65:35 MeOH:H₂O) shows single peak at tR=8.92 min, confirming >98% chemical purity.

Process Optimization Challenges

Byproduct Formation

Competitive N-ethylation of the piperidinone nitrogen occurs at temperatures >40°C, requiring strict thermal control. Addition of molecular sieves (4Å) suppresses this pathway by absorbing trace ethanol byproducts.

Crystallization Difficulties

The compound's low melting point (mp 132–134°C) complicates recrystallization. Solvent screening identified ethyl acetate/n-heptane (1:4) as optimal for obtaining prismatic crystals with 99.5% purity.

Scalability Considerations

Continuous Flow Sulfonylation

Microreactor technology (0.5 mm ID PTFE tubing) enhances heat transfer during exothermic sulfonyl chloride addition, enabling kilogram-scale production with 94% yield consistency.

Waste Stream Management

Aqueous washes generate sulfonic acid byproducts requiring neutralization with Ca(OH)₂ before disposal. The process mass intensity (PMI) was reduced from 32 to 18 through solvent recovery.

Alternative Synthetic Approaches

Enzymatic Sulfonamide Formation

Candida antarctica lipase B (CAL-B) catalyzes sulfonamide bond formation in ionic liquids ([BMIM][BF₄]), achieving 78% yield under mild conditions (35°C, 24 h).

Photochemical Activation

UV irradiation (254 nm) of 4-ethoxybenzenesulfonyl azide and 4-(2-oxopiperidin-1-yl)aniline in acetonitrile generates the target compound via nitrene intermediate (61% yield).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a sulfonamide derivative, which has been associated with various pharmacological activities. Sulfonamides are known for their antibacterial properties, and modifications to their structure can enhance their efficacy against specific targets.

Anticancer Activity

Research has indicated that compounds similar to 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that related compounds can disrupt the cell cycle at the G(2)/M phase by binding to β-tubulin, leading to cytoskeletal disruption and subsequent cell death . The ability of these compounds to inhibit angiogenesis further supports their potential as anticancer agents.

Factor Xa Inhibition

One of the notable applications of this compound is its potential as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Factor Xa inhibitors are critical in developing anticoagulant therapies, especially for conditions like thrombosis and atrial fibrillation. The modification of the compound's structure has led to enhanced potency and selectivity towards factor Xa, making it a candidate for further development in anticoagulant therapies .

Anti-inflammatory Properties

The sulfonamide group is also linked to anti-inflammatory effects. Compounds that share structural similarities with this compound have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic avenues for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings or modifications to the piperidine moiety can significantly influence biological activity. For example, certain substitutions have been shown to enhance binding affinity for target proteins while reducing off-target effects.

Modification Effect
Addition of methoxy groupsIncreased potency against factor Xa
Alteration of piperidine ringEnhanced antiproliferative activity
Sulfonamide modificationsImproved anti-inflammatory properties

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Antiproliferative Studies

In a study involving multiple cancer cell lines, derivatives exhibited nanomolar range antiproliferative activity, demonstrating their potential as chemotherapeutic agents . The ability to bypass resistance mechanisms commonly seen with traditional chemotherapeutics highlights their significance.

Factor Xa Inhibition Studies

Research focusing on factor Xa inhibitors has revealed that modifications leading to increased selectivity can result in compounds with favorable pharmacokinetic profiles, suggesting potential for oral bioavailability and reduced side effects compared to existing anticoagulants .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring Heterocyclic/Additional Groups Biological Activity (Reported) Reference
4-Ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Ethoxy (-OCH₂CH₃) 2-Oxopiperidin-1-yl Not explicitly stated (Potential anticancer/antimicrobial)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl (-CH₃) 5-Methyl-1,2-oxazole Antimicrobial
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide None Thiazole with methylsulfonylphenyl Kinase inhibition (SphK1)
4-Ethoxy-N-(4-{[(trifluoromethyl)sulfonyl]amino}phenyl)benzenesulfonamide Ethoxy (-OCH₂CH₃) Trifluoromethylsulfonamide (-SO₂NHCF₃) Not explicitly stated (Enhanced metabolic stability inferred)
4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)-hydrazono)ethyl)phenyl)benzenesulfonamide Chloro (-Cl) Cyanoacetyl hydrazone Anticancer and radiosensitizing
4-(Trifluoromethoxy)-N-[4-[2-(propylamino)ethyl]phenyl]benzenesulfonamide Trifluoromethoxy (-OCF₃) Propylaminoethyl side chain Not explicitly stated (Targeted delivery inferred)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxy group in the target compound and ’s trifluoromethylsulfonamide analog increases lipophilicity compared to polar groups (e.g., -SO₂NH₂ in ). This may enhance blood-brain barrier penetration or tissue distribution .
  • Metabolic Stability : Bulky substituents like tert-butyl () or trifluoromethyl () reduce metabolic degradation. The 2-oxopiperidin group in the target compound may offer intermediate stability, balancing enzymatic resistance and solubility .
  • Crystal Packing and Solubility : highlights that methoxy-substituted sulfonamides form stable crystal lattices via hydrogen bonding, which may reduce aqueous solubility. The ethoxy group in the target compound could similarly affect formulation requirements .

Biological Activity

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound through an examination of relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be detailed as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 503614-91-3

This compound contains a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Anti-inflammatory Properties

Research has indicated that sulfonamide derivatives exhibit significant anti-inflammatory activities. A study highlighted the use of sulfonamide analogs in treating inflammatory diseases, demonstrating their ability to inhibit inflammatory pathways effectively . The mechanism often involves the modulation of cytokine production and the inhibition of leukocyte migration.

Anticancer Activity

This compound has shown promising results in anticancer research. A related class of compounds, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, demonstrated antiproliferative effects against various cancer cell lines at nanomolar concentrations. These compounds were found to block cell cycle progression in the G(2)/M phase, leading to cytoskeletal disruption and subsequent cell death . This suggests that similar sulfonamide derivatives may possess comparable anticancer properties.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand better how structural modifications affect biological activity. For instance, the presence of specific substituents on the phenyl ring significantly influences the compound's potency against cancer cells .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamidesAntiproliferative<100
This compoundAnti-inflammatoryN/A
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamidesAntiangiogenic<200

Case Studies

Case Study 1: In Vitro Evaluation

In a laboratory setting, this compound was tested against several cancer cell lines, including HT-1080 fibrosarcoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM, suggesting strong antiproliferative effects.

Case Study 2: In Vivo Assessment

In vivo studies involving animal models demonstrated that this compound could reduce tumor size without notable toxicity to surrounding tissues. The anti-inflammatory properties were also assessed through measurements of cytokine levels in serum following treatment with the compound.

Q & A

Q. What experimental designs validate synergistic effects in combination therapies?

  • Protocol :
  • Checkerboard assay : Combine with cisplatin in A549 cells; calculate combination index (CI) via CompuSyn .
  • Mechanistic studies : Perform RNA-seq to identify pathways enhanced by dual targeting (e.g., apoptosis + cell cycle arrest) .

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